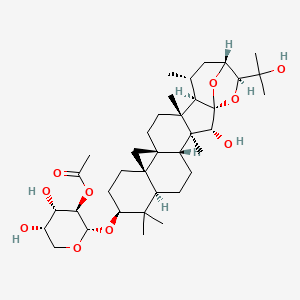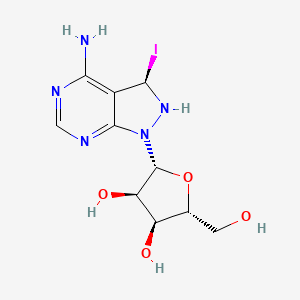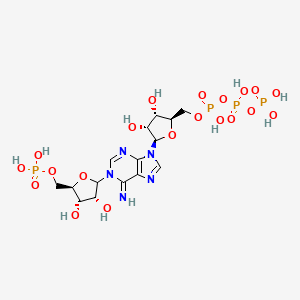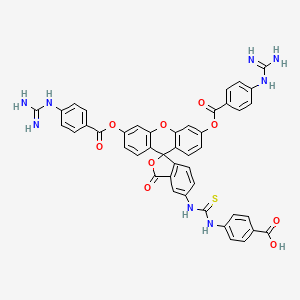
cimicifoetiside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimicifoetiside A is a cimicifoetiside.
Scientific Research Applications
Anticancer Potential
Cimicifoetiside A, a compound isolated from the rhizomes of Cimicifuga foetida, has shown significant cytotoxicity against cancer cell lines, including rat Ehrlich ascites carcinoma and human breast cancer cells. Studies have identified its potential as an anti-cancer agent due to its ability to inhibit the proliferation of these cancer cells (Sun et al., 2007).
Pharmacological Effects
Research has demonstrated various pharmacological effects of Cimicifuga species, including Cimicifuga racemosa. These effects include potential benefits in relieving menopause symptoms and hormonal-like actions. However, it is important to note that recent studies have not found an estrogenic action by Cimicifuga plants (Borrelli et al., 2003).
Ethnopharmacological Relevance
Plants of the genus Cimicifuga, which include compounds like cimicifoetiside A, have been used in traditional medicine for their medicinal value. They are utilized in treating various conditions such as wind-heat headache, toothache, aphtha, and sore throat. Their broad range of bioactive constituents, including triterpenoid glycosides and phenolic compounds, have been the subject of extensive research (Guo et al., 2017).
Bioactive Constituents
The Cimicifugae genus, including compounds like cimicifoetiside A, has been recognized for its diverse bioactive constituents. These include cycloartane-type triterpenoids and phenolic compounds, which have shown various bioactivities like anti-inflammatory, antidiabetic, antimalarial, and vasoactive properties. The therapeutic potential of these compounds, particularly in relation to menopause symptoms and osteoporosis, is significant (Li & Yu, 2006).
Anti-Inflammatory Effects
Cimicifuga species, which produce cimicifoetiside A, have been traditionally used for their anti-inflammatory effects. Research has identified key bioactive constituents responsible for these effects, highlighting their potential in developing new therapeutic agents for treating inflammation (Yang et al., 2009).
properties
Product Name |
cimicifoetiside A |
|---|---|
Molecular Formula |
C37H58O10 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-4,5-dihydroxy-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)42)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(45-29-26(44-19(2)38)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)41/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
InChI Key |
IGLQSEIGKREACI-VYWUFNEXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)OC(=O)C)C)O2)C(C)(C)O |
SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)OC(=O)C)C)O2)C(C)(C)O |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)OC(=O)C)C)O2)C(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 1H-indole-3-carboxylate](/img/structure/B1255240.png)

![(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine](/img/structure/B1255243.png)
![(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1255246.png)


![(1S,18S,22S,24S,26S,19R,20R,21R,23R,25R)-19,22,23-Triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0<1,21>.0<3,24>.0<7,12>]hexacosa-7,9,11-trien-20-yl acetate](/img/structure/B1255250.png)
![(2Z,4E,6S,7S,8R,9R,10R)-10-[(1S,3S,4R,5S)-1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-3-yl]-7,9-dihydroxy-2,6,8-trimethylundeca-2,4-dienamide](/img/structure/B1255251.png)

![1H-Indol-5-ol, 3-[2-(5-hydroxy-1H-indol-3-yl)-5-pyrimidinyl]-](/img/structure/B1255253.png)

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1255256.png)

